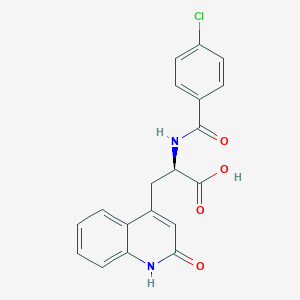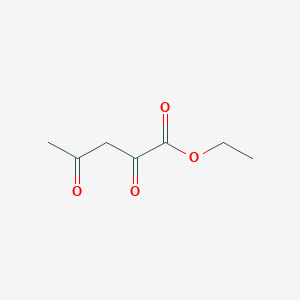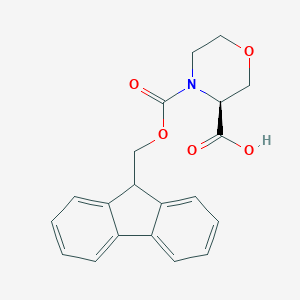
(S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)morpholine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to (S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)morpholine-3-carboxylic acid often involves complex chemical reactions. For instance, the synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid utilizes dimethoxyacetaldehyde and serine methyl ester through a short and practical synthetic route, demonstrating the compound's utility in peptidomimetic chemistry (Sladojevich, Trabocchi, & Guarna, 2007). Additionally, the synthesis of fluoren-9-ones via palladium-catalyzed cyclocarbonylation of o-halobiaryls represents a method that could be extrapolated for the synthesis of related fluorenyl compounds (Campo & Larock, 2002).
Molecular Structure Analysis
The molecular structure of (S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)morpholine-3-carboxylic acid and its derivatives is critical for understanding their chemical behavior. Crystal structure determinations, as conducted for related compounds, provide insights into the spatial arrangement of atoms within the molecule and how this influences its reactivity and interactions with other molecules. For example, the crystal structure analysis of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide demonstrates the compound's potential in inhibiting cancer cell proliferation, highlighting the importance of molecular structure in biological activity (Lu et al., 2021).
Scientific Research Applications
Fluorescence Labeling in Biomedical Analysis
- Application : 6-Methoxy-4-quinolone, a compound with strong fluorescence in aqueous media, is used for the determination of carboxylic acids. This fluorophore demonstrates strong fluorescence from pH 2.0 to 11.0 and is highly stable against light and heat (Hirano et al., 2004).
Peptidomimetic Chemistry
- Application : Enantiopure Fmoc-protected morpholine-3-carboxylic acid, synthesized through a short and practical route, is compatible with solid-phase peptide synthesis. This makes it valuable in the field of peptidomimetic chemistry (Sladojevich et al., 2007).
Synthesis of Potent Cathepsin S Inhibitors
- Application : Morpholine-4-carboxylic acid derivatives have been used in the synthesis of potent cathepsin S inhibitors, highlighting their potential in therapeutic applications (Latli et al., 2012).
Development of Antiproliferative Agents
- Application : The synthesis of compounds like 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, with significant inhibitory activity against cancer cell lines, utilizes morpholine derivatives for developing antiproliferative agents (Lu et al., 2021).
Solid Phase Synthesis Applications
- Application : Novel phenylfluorenyl based linkers, incorporating elements like 9-(4-hydroxyphenyl)-9-H-fluoren-9-ol, have been developed for solid phase synthesis. These linkers show higher acid stability compared to standard trityl resins, making them useful in solid phase synthetic applications (Bleicher et al., 2000).
Synthesis of Fluorescent Labeling Reagents
- Application : Compounds like 3-(7-Methoxycoumarin-3-carbonyl)- and 3-(7-dimethylaminocoumarin-3-carbonyl)-2-oxazolones, synthesized as fluorescent labeling reagents, enable sensitive detection in high-performance liquid chromatography (HPLC) (Takadate et al., 1989).
Synthesis of Biodegradable Polyesteramides
- Application : Morpholine-2,5-dione derivatives are utilized in the synthesis of polyesteramides with pendant functional groups. These materials are valuable in developing biodegradable polymers with specific functionalities (Veld et al., 1992).
properties
IUPAC Name |
(3S)-4-(9H-fluoren-9-ylmethoxycarbonyl)morpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c22-19(23)18-12-25-10-9-21(18)20(24)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,22,23)/t18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVIYWXADATNKP-SFHVURJKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363605 |
Source


|
| Record name | (3S)-4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}morpholine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)morpholine-3-carboxylic acid | |
CAS RN |
281655-37-6 |
Source


|
| Record name | (3S)-4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}morpholine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

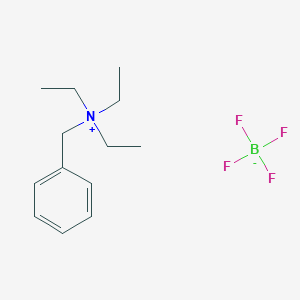
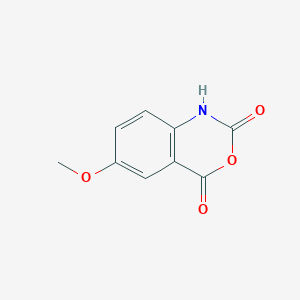


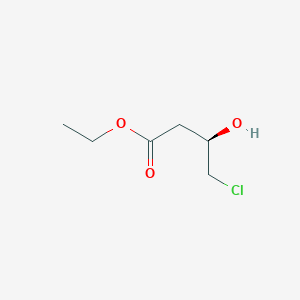
![[(1R,2S)-1-hydroxy-3-phenyl-1-tert-butoxycarbonyl-propan-2-yl]azanium](/img/structure/B51118.png)

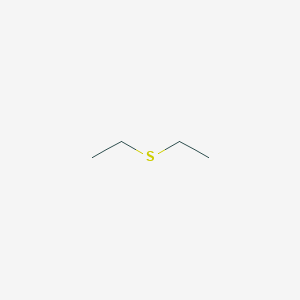
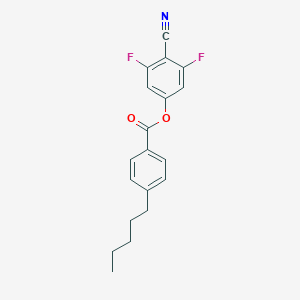
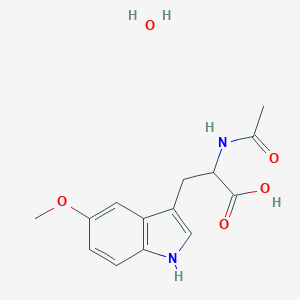
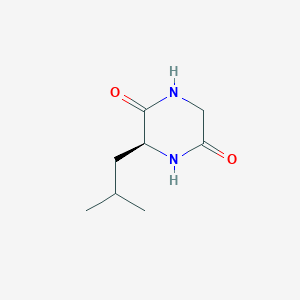
![Furo[2,3-c]pyridine-2-carbonitrile](/img/structure/B51131.png)
